Absolute Quantum Yield (Φfl) of BBOT: Solvent-Independent High Efficiency Compared to Stilbene-Bridged Analog BBS
BBOT exhibits an absolute fluorescence quantum yield (Φfl) ≥ 0.60 across a range of solvent polarities and proticities, including both solution and polymeric film matrices [1]. In contrast, the stilbene-bridged analog BBS (4,4′-bis(2-benzoxazolyl)stilbene) exhibits marked solvent-dependent quenching behavior, with Φfl values declining substantially in polar media due to enhanced nonradiative deactivation [1]. The high and stable quantum yield of BBOT is attributed to its rigid thiophene-bridged π-conjugated structure combined with sterically shielding tert-butyl groups, which suppress aggregation-induced quenching and minimize solvent-polarity effects on excited-state relaxation [1].
| Evidence Dimension | Absolute fluorescence quantum yield (Φfl) and solvent-polarity dependence |
|---|---|
| Target Compound Data | Φfl ≥ 0.60 (absolute, across multiple solvents and polymer films) |
| Comparator Or Baseline | BBS (4,4′-bis(2-benzoxazolyl)stilbene): Φfl decreases substantially in polar media; no quantitative value provided in the referenced study |
| Quantified Difference | BBOT maintains high Φfl independent of solvent polarity; BBS exhibits solvent-dependent quenching |
| Conditions | Steady-state and time-resolved fluorescence spectroscopy; various solvents and poly(1,4-butylene succinate) films |
Why This Matters
For applications requiring consistent fluorescence output regardless of matrix polarity (e.g., universal fluorophore standards, multi-substrate optical brightening), BBOT offers superior reproducibility compared to stilbene-bridged benzoxazoles.
- [1] Fourati, M. A.; et al. Photophysical, electrochemical and crystallographic investigations of the fluorophore 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene. J. Phys. Chem. B 2011, 115 (43), 12362–12369. View Source
